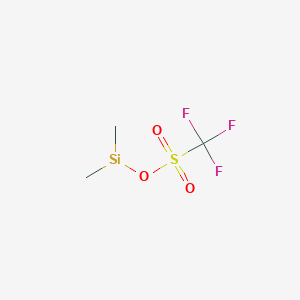
(Trifluoromethanesulfonyloxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Trifluoromethanesulfonyloxy)dimethylsilane is an organosilicon compound with the molecular formula C3H9F3O3SSi. It is a versatile reagent in organic synthesis, particularly known for its role in introducing trifluoromethanesulfonyl groups into various substrates. This compound is characterized by its high reactivity and ability to act as a triflylating agent, making it valuable in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Trifluoromethanesulfonyloxy)dimethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylchlorosilane with trifluoromethanesulfonic acid. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
(CH3)2SiCl+CF3SO3H→(CH3)2SiOSO2CF3+HCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions: (Trifluoromethanesulfonyloxy)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the trifluoromethanesulfonyloxy group.
Reduction Reactions: It can be reduced to form dimethylsilane derivatives.
Oxidation Reactions: It can be oxidized to form higher oxidation state silicon compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, which can attack the silicon center.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted silanes can be formed.
Reduction Products: Dimethylsilane and its derivatives.
Oxidation Products: Higher oxidation state silicon compounds.
Wissenschaftliche Forschungsanwendungen
(Trifluoromethanesulfonyloxy)dimethylsilane has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Trifluoromethanesulfonyloxy)dimethylsilane involves the transfer of the trifluoromethanesulfonyl group to a substrate. This process typically occurs through a nucleophilic substitution mechanism, where the nucleophile attacks the silicon center, displacing the trifluoromethanesulfonyloxy group. The molecular targets and pathways involved depend on the specific reaction and substrate used.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: Another organosilicon compound with similar reactivity but different substituents.
Trifluoromethanesulfonic Anhydride: A related compound used for introducing triflyl groups.
Trifluoromethyltrimethylsilane: Used for trifluoromethylation reactions.
Uniqueness: (Trifluoromethanesulfonyloxy)dimethylsilane is unique due to its ability to introduce triflyl groups efficiently and its versatility in various chemical reactions. Its reactivity and stability make it a valuable reagent in both academic and industrial settings.
Eigenschaften
Molekularformel |
C3H6F3O3SSi |
|---|---|
Molekulargewicht |
207.23 g/mol |
InChI |
InChI=1S/C3H6F3O3SSi/c1-11(2)9-10(7,8)3(4,5)6/h1-2H3 |
InChI-Schlüssel |
RLAKYNQQMKIBTK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Octadecyl-3-[12-(octadecylcarbamoylamino)dodecyl]urea](/img/structure/B14364241.png)
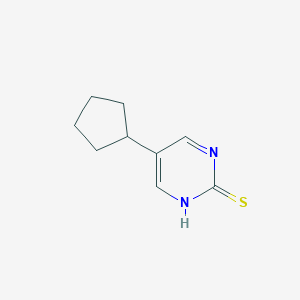
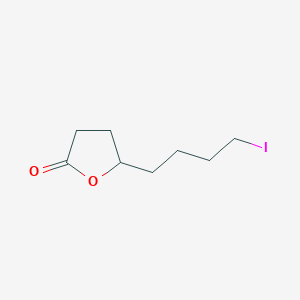
![2-{[Bis(2-hydroxyethyl)amino]methyl}-4-methylphenol](/img/structure/B14364255.png)
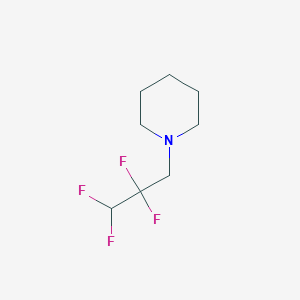
![N-[4-(Dimethylamino)butyl]-2-methylprop-2-enamide](/img/structure/B14364273.png)

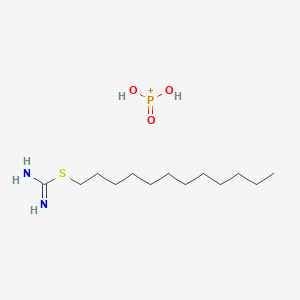


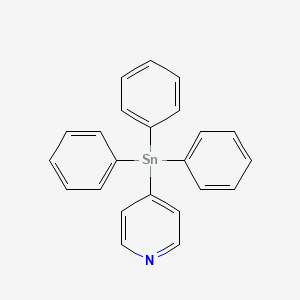


![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
